molecular formula C17H16F3N5O4 B2771553 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide CAS No. 1021125-61-0

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide

Numéro de catalogue: B2771553
Numéro CAS: 1021125-61-0
Poids moléculaire: 411.341
Clé InChI: XSMZJTWQFKBSIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C17H16F3N5O4 and its molecular weight is 411.341. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O4/c1-27-11-4-3-10(9-12(11)28-2)15-23-22-13-5-6-14(24-25(13)15)29-8-7-21-16(26)17(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMZJTWQFKBSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide is a complex organic compound characterized by its unique structural features that include a trifluoroacetamide group and a triazolo-pyridazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The molecular formula of the compound is C21H20F3N5O3C_{21}H_{20}F_{3}N_{5}O_{3}, and its structure can be represented as follows:

N 2 3 3 4 dimethoxyphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl oxy ethyl 2 2 2 trifluoroacetamide\text{N 2 3 3 4 dimethoxyphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl oxy ethyl 2 2 2 trifluoroacetamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in inflammatory pathways. The triazolo-pyridazine scaffold is known to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in the inflammatory response.

Inhibitory Activity

Recent studies have demonstrated that compounds with similar scaffolds exhibit potent COX-II inhibitory activity:

CompoundIC50 (μM)Reference
PYZ30.011
Celecoxib0.4

This suggests that N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide may possess similar or enhanced inhibitory properties.

Anti-inflammatory Effects

In vitro studies have indicated that compounds derived from the triazolo-pyridazine family can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha. This reduction correlates with the inhibition of COX-II activity.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of triazolo-pyridazines can induce apoptosis in cancer cell lines by modulating the expression of apoptotic markers such as caspases and Bcl-2 family proteins.

Case Studies

  • Study on COX Inhibition :
    • A series of compounds were synthesized and screened for COX-II inhibition. The most potent compound exhibited an IC50 value significantly lower than that of traditional NSAIDs like Rofecoxib.
    • Findings : The study concluded that modifications in the triazolo-pyridazine structure could enhance selectivity and potency against COX-II.
  • Anticancer Activity :
    • In a recent study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed significant cytotoxic effects at micromolar concentrations.
    • Results : The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and challenges in synthesizing N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide?

  • Answer : Synthesis typically involves:

Cyclization of hydrazine derivatives with substituted aldehydes to form the triazolo[4,3-b]pyridazine core.

Etherification to introduce the ethoxyethyl side chain.

Amidation with trifluoroacetic anhydride to attach the trifluoroacetamide group.
Critical challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions and ensure regioselectivity. For example, DMF or DMSO is often used as a solvent for nucleophilic substitutions, while triethylamine aids in deprotonation .

  • Methodological Insight : Monitor intermediates via TLC and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
    • Data Validation : Compare spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities in aromatic proton assignments .

Q. What stability considerations are critical for handling and storing this compound?

  • Answer : The compound may degrade under:

  • Hydrolytic Conditions : Susceptible to cleavage of the trifluoroacetamide group in acidic/basic environments.
  • Light/Heat : Store in amber vials at -20°C under inert gas (N2_2) to prevent oxidation .
    • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer :

  • Modify Substituents : Vary the 3,4-dimethoxyphenyl group (e.g., replace with halogens or electron-withdrawing groups) to enhance target binding.
  • Evaluate Analogues : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) to identify key pharmacophores .
    • Methodology : Use molecular docking (AutoDock Vina) to predict interactions with biological targets, followed by synthesis and in vitro validation .

Q. How should researchers resolve contradictions in reported metabolic stability data?

  • Answer : Contradictions often arise from:

  • Assay Variability : Compare microsomal stability (human vs. rodent liver microsomes) under standardized conditions (pH 7.4, NADPH regeneration system).
  • Analytical Sensitivity : Use LC-MS/MS to detect low-abundance metabolites and quantify degradation rates .
    • Case Study : If hepatic clearance data conflicts, cross-validate using hepatocyte incubations and correlate with CYP450 inhibition profiles .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

  • Answer :

  • In Silico Modeling : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • MD Simulations : Assess binding kinetics with target proteins (e.g., 100 ns simulations in GROMACS) to refine PK/PD linkages .
    • Validation : Compare predicted vs. experimental Caco-2 permeability or plasma protein binding assays .

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